molecular formula C5H13BrN4 B12537956 4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide CAS No. 760984-86-9

4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Cat. No.: B12537956
CAS No.: 760984-86-9
M. Wt: 209.09 g/mol
InChI Key: GUDPWMTZJRJJGX-UHFFFAOYSA-N
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Description

4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of aminoguanidine with propyl bromide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the triazole ring. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted triazole derivatives.

Scientific Research Applications

4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the amino and propyl substituents.

    4-Amino-1,2,4-triazole: Similar to the target compound but without the propyl group.

    1-Propyl-1,2,4-triazole: Similar but lacks the amino group.

Uniqueness

4-Amino-1-propyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to the presence of both the amino and propyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

760984-86-9

Molecular Formula

C5H13BrN4

Molecular Weight

209.09 g/mol

IUPAC Name

1-propyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide

InChI

InChI=1S/C5H12N4.BrH/c1-2-3-9-5-8(6)4-7-9;/h4H,2-3,5-6H2,1H3;1H

InChI Key

GUDPWMTZJRJJGX-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+]1CN(C=N1)N.[Br-]

Origin of Product

United States

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